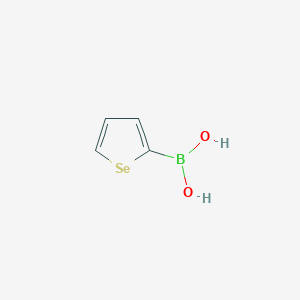

Selenophen-2-ylboronic Acid

Overview

Description

Selenophen-2-ylboronic acid is a compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including organic synthesis and materials science. Although the provided papers do not directly discuss selenophen-2-ylboronic acid, they do provide insights into the chemistry of related selenophene derivatives, which can be useful for understanding the broader context of selenophene chemistry.

Synthesis Analysis

The synthesis of selenophene derivatives can be complex, involving multiple steps and regioselective reactions. For example, the paper titled "Regioselective electrophilic cyclization of o-ethynylbenzyl phenyl selenides to (Z)-1-methylidene-2-phenyl-1,3-dihydro-1H-benzo[c]selenophenium salts" describes a method where o-ethynylbenzyl phenyl selenides undergo regioselective cyclization to form selenophenium salts . This process involves the use of trifluoromethanesulfonic acid and results in good yields of the major (Z)-isomer. The synthesis route is notable for its regioselectivity, which is a crucial aspect when designing synthetic pathways for complex molecules like selenophen-2-ylboronic acid.

Molecular Structure Analysis

The molecular structure of selenophene derivatives is an important aspect of their chemical characterization. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For instance, the structure of the major (Z)-selenophenium salt mentioned in the first paper was established using this technique . Similarly, the second paper reports the molecular structure of a selenolo[2,3-f]chromene derivative, also confirmed by X-ray crystallography . These studies highlight the importance of structural analysis in understanding the properties and reactivity of selenophene compounds.

Chemical Reactions Analysis

The chemical reactivity of selenophene derivatives can vary significantly depending on their specific structure. The papers provided do not detail the reactions of selenophen-2-ylboronic acid itself, but they do offer insights into the reactivity of related compounds. For example, the electrophilic cyclization mentioned in the first paper is a type of chemical reaction that could be relevant to the synthesis or functionalization of selenophen-2-ylboronic acid . Understanding these types of reactions is essential for manipulating the chemical properties of selenophene derivatives for desired applications.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of selenophen-2-ylboronic acid, they do contribute to a general understanding of selenophene derivatives' properties. The synthesis methods, molecular structures, and reactivity patterns described in these papers can be used to infer certain properties of selenophen-2-ylboronic acid, such as its potential stability, solubility, and reactivity under various conditions. These properties are crucial for practical applications and for predicting how the compound might behave in different chemical environments.

Scientific Research Applications

Electrophilic Cyclization in Synthesis

Selenophene derivatives, including those related to Selenophen-2-ylboronic Acid, have been utilized in the synthesis of various compounds. For instance, 2,3-Disubstituted benzo[b]selenophenes were prepared using electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. This method is tolerant of a wide range of functional groups and operates under mild conditions (Kesharwani, Worlikar, & Larock, 2006).

Electrochromic Polymers

Selenophene-containing polymers exhibit significant potential in electrochromics. A selenophene-based multi-ring aromatic polymer displayed reasonable optical contrasts in visible and near-IR regions. This polymer, synthesized from a selenophene derivative, was used in a novel electrochromic device switching between different color states (Udum, Tarkuç, & Toppare, 2009).

Influence on Optical and Electrochemical Properties

The electronic and optical properties of selenophene compounds, including those related to Selenophen-2-ylboronic Acid, change based on their composition. Alkyl chain variations in these compounds significantly affect their optical characteristics, as observed during the electrochemical polymerization of various derivatives (Data, Lapkowski, Motyka, & Suwiński, 2013).

Heterocyclic Derivatives in Biological Fields

Selenophene moieties are notable in biological applications. Novel heterocycles derived from Selenophene-related compounds demonstrated notable radical-scavenging activity, highlighting their potential in antioxidant, antidepressant, and other biological activities (El-Sawy, Abo‐Salem, Ebaid, El-Gendy, & Mandour, 2013).

Safety And Hazards

properties

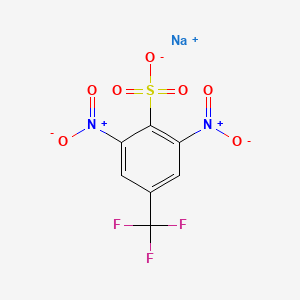

IUPAC Name |

selenophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C[Se]1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371951 | |

| Record name | Selenophen-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenophen-2-ylboronic Acid | |

CAS RN |

35133-86-9 | |

| Record name | Selenophen-2-ylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

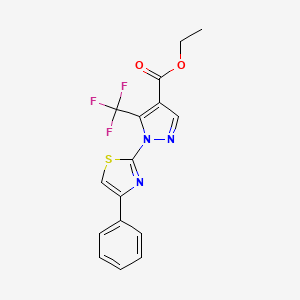

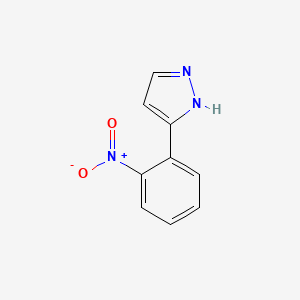

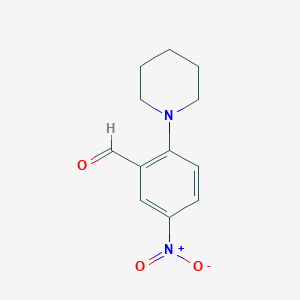

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)